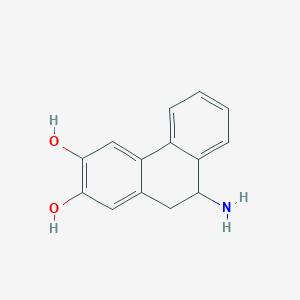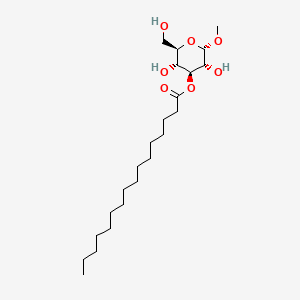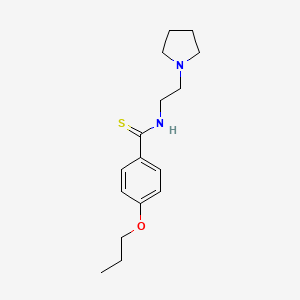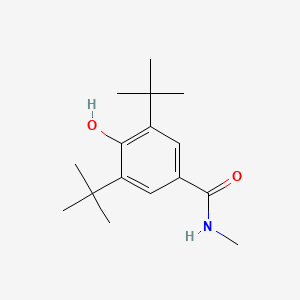![molecular formula C38H46O2 B14475340 1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} CAS No. 65848-21-7](/img/structure/B14475340.png)
1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is an organic compound with the molecular formula C38H46O2 It is characterized by its naphthalene core structure, which is substituted with ethylhexyl groups and connected via an ethyne linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} typically involves the coupling of naphthalene derivatives with ethyne. One common method includes the reaction of 2-[(2-ethylhexyl)oxy]naphthalene with ethyne under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The mixture is heated to a specific temperature, usually around 60°C for initial reaction and then increased to 110°C for completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, altering the compound’s properties.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can introduce halogen or nitro groups onto the naphthalene rings.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} exerts its effects depends on its specific application In organic electronics, the compound’s conjugated system allows it to efficiently transport charge, making it suitable for use in semiconductors and OLEDs
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,1’-(1,2-ethynediyl)bis[2-[(2-ethylhexyl)oxy]-: This compound shares a similar structure but may have different substituents or linkages.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another related compound with different functional groups and linkages.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is unique due to its specific ethyne linkage and the presence of ethylhexyl groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced material synthesis.
Propriétés
Numéro CAS |
65848-21-7 |
|---|---|
Formule moléculaire |
C38H46O2 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
2-(2-ethylhexoxy)-1-[2-[2-(2-ethylhexoxy)naphthalen-1-yl]ethynyl]naphthalene |
InChI |
InChI=1S/C38H46O2/c1-5-9-15-29(7-3)27-39-37-25-21-31-17-11-13-19-33(31)35(37)23-24-36-34-20-14-12-18-32(34)22-26-38(36)40-28-30(8-4)16-10-6-2/h11-14,17-22,25-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
Clé InChI |
WIFCOCBSINCERF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C2=CC=CC=C2C=C1)C#CC3=C(C=CC4=CC=CC=C43)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



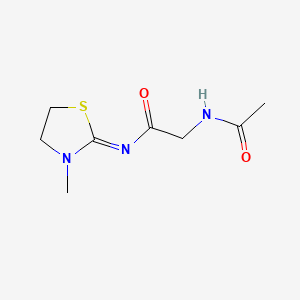
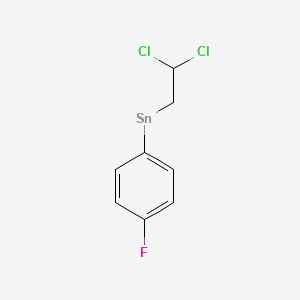
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
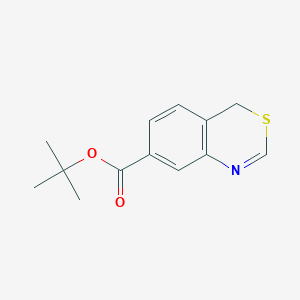
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
